(R)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid basic properties
(R)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid basic properties
An In-Depth Technical Guide to the Basic Properties of (R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid
Abstract: This technical guide provides a comprehensive analysis of the fundamental basic properties of (R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. The tetrahydroquinoline scaffold is a core structure in numerous pharmacologically active molecules.[1] The presence of both a secondary amine and a carboxylic acid group imparts amphoteric, zwitterionic characteristics to this molecule, which fundamentally governs its reactivity, solubility, and biological interactions. This document elucidates the structural and electronic factors influencing the basicity of the nitrogen center, outlines rigorous experimental protocols for its empirical determination, and provides context for its application in synthetic chemistry.
The 1,2,3,4-tetrahydroquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic pharmaceuticals.[1][2] Its derivatives have demonstrated a vast range of biological activities, including antiarrhythmic, antiviral, antimalarial, and neuroprotective properties.[2] (R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid is a valuable chiral building block that combines the key features of this scaffold with a carboxylic acid functionality, opening avenues for its incorporation into peptides, complex drug candidates, and asymmetric synthesis.[3] Understanding the basicity of its secondary amine is critical for predicting its behavior in physiological environments and for designing synthetic routes for its derivatization.
Core Physicochemical Properties
The fundamental properties of (R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid are summarized below. These properties are essential for its handling, formulation, and application in research settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁NO₂ | [4] |
| Molecular Weight | 177.20 g/mol | [4] |
| Appearance | Solid | [4] |
| Canonical SMILES | C1C(C(=O)O)NC2=CC=CC=C2C1 | [4] |
| Chirality | Chiral (R-enantiomer) | - |
| Solubility | Expected to be soluble in polar solvents; pH-dependent. | [5] |
A Deep Dive into Basicity: More Than a Simple Amine
The basicity of this molecule is centered on the lone pair of electrons on the nitrogen atom of the saturated heterocyclic ring.[6] However, the proximate carboxylic acid group introduces a layer of complexity, resulting in pH-dependent behavior and a significant modulation of the nitrogen's electron density.
The Zwitterionic Nature: An Internal Acid-Base Equilibrium
Due to the presence of both an acidic carboxylic acid group and a basic secondary amine group, the molecule predominantly exists as a zwitterion (a neutral molecule with both positive and negative charges) at physiological pH. The protonation state is dictated by the pH of the environment.[7]
-
At Low pH (e.g., pH < 2): Both the amine and the carboxylic acid are protonated, resulting in a net positive charge (cationic form).
-
At Mid-range pH (e.g., pH 4-6): The more acidic carboxylic acid group deprotonates (pKa ~2-4), while the amine remains protonated. This forms the zwitterion.
-
At High pH (e.g., pH > 8): The protonated amine (the ammonium ion) loses its proton, resulting in a net negative charge (anionic form).
This equilibrium is crucial for understanding the molecule's solubility, which is typically lowest at its isoelectric point and increases in strongly acidic or basic solutions.
Caption: pH-dependent equilibrium of the title compound.
**3.2 Key Factors Modulating Nitrogen Basicity
The intrinsic basicity of the secondary amine in (R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid is significantly weaker than that of simple cyclic amines like piperidine (pKa of conjugate acid ~11). This reduction is primarily due to the powerful inductive effect of the adjacent carboxylic acid group.
-
Inductive Effect: The carboxylic acid is a strong electron-withdrawing group.[8] It pulls electron density away from the nitrogen atom through the sigma bonds of the ring. This delocalization reduces the availability of the nitrogen's lone pair to accept a proton, thereby decreasing its basicity.[8][9]
-
Structural & Hybridization Effects: The nitrogen atom is sp³ hybridized within a six-membered ring, which is a structurally favorable conformation for a base compared to strained smaller rings.[10] However, this favorable structural factor is overshadowed by the electronic influence of the C2 substituent. The parent compound, 1,2,3,4-Tetrahydroquinoline, has a predicted pKa for its conjugate acid of around 5.09, already lower than typical aliphatic amines due to the influence of the fused aromatic ring.[11] The addition of the carboxylic acid group is expected to lower this value further.
pKa Estimation
Experimental Protocol for pKa Determination
To empirically validate the basicity and determine the precise pKa values, a potentiometric titration is the gold standard method. This protocol provides a self-validating system for characterizing the molecule's acid-base properties.
Methodology: Potentiometric Titration
Principle: This method involves monitoring the pH of a solution of the analyte as a standardized titrant (a strong base, like NaOH) is added incrementally. The resulting titration curve (pH vs. volume of titrant) will show inflection points corresponding to the equivalence points, and the pKa values can be determined from the half-equivalence points.
Step-by-Step Protocol:
-
Preparation:
-
Accurately weigh approximately 20-50 mg of (R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid.
-
Dissolve the sample in a known volume (e.g., 50 mL) of deionized, CO₂-free water. A co-solvent like methanol may be used if solubility is low.
-
Prepare a standardized solution of 0.1 M NaOH, ensuring it is also CO₂-free.
-
-
Instrumentation:
-
Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) that bracket the expected pKa values.
-
Place the dissolved sample in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Use a magnetic stirrer for continuous, gentle mixing.
-
-
Titration Procedure:
-
Immerse the calibrated pH electrode and the tip of a burette containing the standardized NaOH into the sample solution.
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record both the added volume and the corresponding pH.
-
Continue the titration well past the second equivalence point (e.g., to pH 11-12).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the two equivalence points from the inflection points of the curve (often found using the maximum of the first derivative plot, ΔpH/ΔV).
-
The pKa₁ (for the carboxylic acid) is the pH at the volume of NaOH corresponding to the first half-equivalence point.
-
The pKa₂ (for the conjugate acid of the amine) is the pH at the volume of NaOH corresponding to the second half-equivalence point.
-
Caption: Workflow for pKa determination by potentiometric titration.
Implications for Reactivity and Drug Development
The basicity of the nitrogen atom directly influences its nucleophilicity. In synthetic transformations such as N-alkylation or N-acylation, the reaction conditions must be carefully chosen. Under acidic conditions, the nitrogen will be protonated and non-nucleophilic. Reactions are therefore typically carried out under basic conditions to ensure the nitrogen's lone pair is available for reaction.[12] For drug development professionals, understanding the zwitterionic nature and pKa values is paramount for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as its charge state will affect its ability to cross biological membranes.
Conclusion
(R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid is an amphoteric molecule whose properties are defined by an interplay between its secondary amine and carboxylic acid functionalities. Its basicity is significantly attenuated by the electron-withdrawing nature of the C2-carboxylic acid group, leading to an estimated pKa for the conjugate acid between 3.5 and 5.0. This guide provides the theoretical framework for understanding these properties and a robust experimental protocol for their precise determination, offering critical insights for researchers in organic synthesis and pharmaceutical development.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95489, 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]
-
ChemBK. (2024). 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77028, 1,2,3,4-Tetrahydroquinoxaline. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrahydroquinoline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Basicity of Amines. Retrieved from [Link]
-
Sridharan, V., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(12), 10335-10376. Retrieved from [Link]
-
Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Basicity of Amines. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. Retrieved from [Link]
-
Katritzky, A. R., et al. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 119(10), 6043-6133. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Relative basicity of cyclic amines. Retrieved from [Link]
-
MDPI. (2010). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Retrieved from [Link]
-
Frontiers in Chemistry. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Acidities of amines and carboxylic acids. Retrieved from [Link]
-
Organic Chemistry Tutor. (2023). Basicity of Amines Explained with Examples [Video]. YouTube. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS 103733-65-9: (R)-1,2,3,4-tetrahydroisoquinoline-3-carb… [cymitquimica.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. 1,2,3,4-Tetrahydroquinoline | 635-46-1 [chemicalbook.com]
- 12. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
